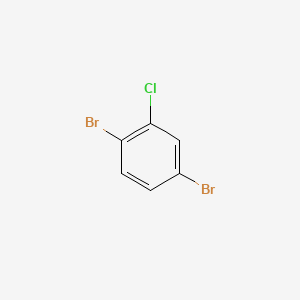

1,4-Dibromo-2-chlorobenzene

Overview

Description

1,4-Dibromo-2-chlorobenzene is a halogenated aromatic compound belonging to the family of organic compounds known as halobenzenes. It is a colorless to light-yellow liquid with a pungent odor and a melting point of -26.6 °C. It is soluble in organic solvents, such as ethanol and ether, but insoluble in water. This compound is a versatile chemical that has a wide range of applications in the fields of medicine, agriculture, and industry.

Scientific Research Applications

Vapour Pressures and Lattice Energies

1,4-Dibromo-2-chlorobenzene has been studied for its vapour pressure characteristics in both crystalline and liquid states. The research also provides insights into the lattice energies of this compound along with similar halobenzenes (Oonk et al., 2000).

Reaction with Silicon Surfaces

The compound's interaction with silicon surfaces has been explored, particularly its adsorption on a silicon (1 0 0) surface. This study is crucial for understanding the surface chemistry of halobenzenes and their potential applications in materials science (Naumkin et al., 2003).

Molecular Structure Analysis

Detailed quantum chemical studies have been conducted on this compound to understand its molecular structure, vibrational frequencies, and potential for non-linear optical properties. Such research is vital for the development of new materials and technologies (Arivazhagan & Meenakshi, 2011).

Environmental Degradation Studies

Investigations into the degradation of this compound in water under various conditions like photolysis and sonolysis are significant for understanding its environmental impact and developing methods for its removal from contaminated sources (Selli et al., 2008).

Bacterial Dehalorespiration

The compound's role in bacterial dehalorespiration processes has been researched. This study is crucial for bioremediation strategies and understanding the environmental fate of chlorinated benzenes (Adrian et al., 2000).

Catalytic Oxidation Processes

The catalytic oxidation of chlorinated benzenes, including this compound, has been investigated to understand the mechanisms and efficiency of these processes, essential for environmental cleanup and industrial applications (Krishnamoorthy et al., 2000).

Trace Analysis in Environmental Samples

Research has been done on the trace analysis of chlorobenzenes in water samples, emphasizing the importance of detecting and monitoring these compounds in the environment (Khajeh et al., 2006).

Sonolytic Degradation

Studies on the sonolytic degradation of hazardous organic compounds, including this compound, provide valuable insights into advanced methods for treating contaminated water (Okuno et al., 2000).

Anodic Oxidation Studies

Investigations into the anodic oxidation of halobenzenes open avenues for understanding electrochemical processes and their applications in various fields (Appelbaum et al., 2001).

Residue Determination in Honey

Development of methods for the determination of this compound residues in honey highlights its relevance in food safety and environmental monitoring (Tsimeli et al., 2008).

Safety and Hazards

1,4-Dibromo-2-chlorobenzene may cause eye irritation and chemical conjunctivitis . It can also cause skin irritation . Ingestion may lead to gastrointestinal irritation with nausea, vomiting, and diarrhea . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

The primary target of 1,4-Dibromo-2-chlorobenzene is the aromatic ring of benzene . The compound interacts with the pi electrons in the aromatic ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The mode of action of this compound involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions . The downstream effects of this pathway involve the formation of a substituted benzene ring .

Pharmacokinetics

The compound’s molecular formula is chbrcl, and it has an average mass of 270349 Da and a monoisotopic mass of 267828979 Da . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs when a proton is removed from the positively charged benzenonium intermediate formed in the first step of the reaction .

Biochemical Analysis

Biochemical Properties

1,4-Dibromo-2-chlorobenzene plays a role in biochemical reactions primarily due to its halogenated aromatic structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo electrophilic aromatic substitution reactions, where it interacts with nucleophiles such as hydroxide ions or water. These interactions can lead to the formation of different substituted benzene derivatives . The compound’s halogen atoms can also participate in halogen bonding, influencing the binding affinity and specificity of enzymes and proteins.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. Additionally, it can interfere with cellular metabolism by inhibiting or activating specific enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in detoxification processes, such as cytochrome P450 enzymes, by forming stable complexes with the enzyme’s active site. This inhibition can result in the accumulation of toxic metabolites and subsequent cellular damage . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biochemical properties and effects on cells. In in vitro and in vivo studies, the compound’s temporal effects can be monitored by assessing changes in cellular function, gene expression, and metabolic activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic or adverse effects, such as liver and kidney damage, oxidative stress, and inflammation. Threshold effects can be observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular and physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates and metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its toxicity and overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name |

1,4-dibromo-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWQAATYMJIWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369182 | |

| Record name | 1,4-dibromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-24-0 | |

| Record name | 1,4-dibromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

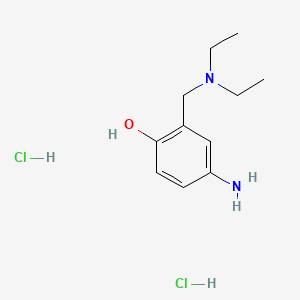

![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)

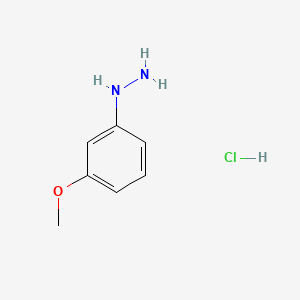

![ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B1299737.png)

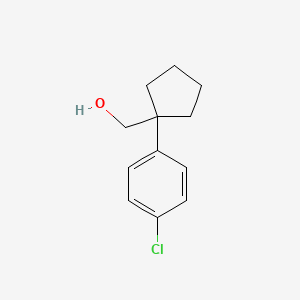

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)

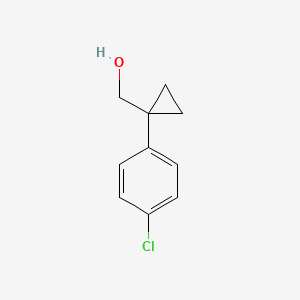

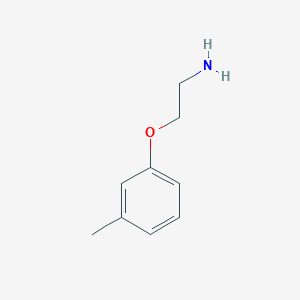

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)